REACTION_SMILES
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[CH2:32]([CH2:33][O:34][CH3:35])[O:36][CH3:37].[CH3:23][CH2:24][OH:25].[CH3:26][C:27]([CH3:28])([O-:29])[CH3:30].[K+:31].[N:1]12[CH2:2][C:3](=[O:9])[CH:4]([CH2:5][CH2:6]1)[CH2:7][CH2:8]2.[S:10]([c:12]1[cH:13][cH:14][c:15]([CH3:16])[cH:17][cH:18]1)(=[O:19])([CH2:20][N+:21]#[C-:11])=[O:22]>>[N:1]12[CH2:2][CH:3]([C:20]#[N:21])[CH:4]([CH2:5][CH2:6]1)[CH2:7][CH2:8]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CN2CCC1CC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[C-]#[N+]CS(=O)(=O)c1ccc(C)cc1
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Name
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Type
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product
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Smiles
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N#CC1CN2CCC1CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |